molecular formula C12H5Cl5 B1594564 2,3,3',4',5'-Pentachlorobiphenyl CAS No. 76842-07-4

2,3,3',4',5'-Pentachlorobiphenyl

Cat. No. B1594564
CAS RN: 76842-07-4
M. Wt: 326.4 g/mol
InChI Key: GWOWBISZHLPYEK-UHFFFAOYSA-N
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Description

2,3,3’,4’,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen and chlorine atoms. They are known for their non-flammability, chemical stability, high boiling point, and electrical insulating properties .


Molecular Structure Analysis

The molecular structure of 2,3,3’,4’,5’-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 3, 3’, 4’, and 5’ positions . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3’,4’,5’-Pentachlorobiphenyl include a molecular weight of 326.43 . Other properties such as melting point, boiling point, and water solubility are not explicitly mentioned in the search results .

Scientific Research Applications

  • Spindle-Disturbing Activity : PCBs, including 2,3,3',4',4'-pentachlorobiphenyl, have been studied for their spindle-disturbing activity in cells. This research found that certain PCBs can induce abnormal chromosomal arrangements in mitosis, which is significant given the widespread exposure to such compounds in the environment (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).

  • Synthesis of Labelled Compounds : The preparation of 14C-labelled biphenyl and its chlorinated derivatives, including 2,3,3',4',5'-pentachlorobiphenyl, was studied to understand better the properties and behavior of these compounds in various environments (Bergman & Wachtmeister, 1977).

  • Metabolism in Plants : Research has been conducted on the metabolism of 2,3,3',4',5'-pentachlorobiphenyl in marsh plants, highlighting its persistence and transformation in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).

  • Neurotoxic Effects : Studies on adult mice exposed to 2,3,3',4',4'-pentachlorobiphenyl neonatally revealed potential neurotoxic effects, including changes in behavior and brain receptors. This research contributes to understanding the long-term impacts of PCB exposure (Eriksson & Fredriksson, 1998).

  • Photodechlorination Pathways : The study of photodechlorination of PCBs, including 3,3',4,5,5'-pentachlorobiphenyl, provided insights into the mechanisms of environmental degradation of these pollutants (Yao et al., 1997).

  • Tissue Localization in Mice : Research has shown that certain pentachlorobiphenyls, including 2,3,3',4',6-pentachlorobiphenyl, specifically accumulate in the lung parenchyma of mice. This finding is crucial for understanding the health risks associated with PCB exposure (Brandt, Mohammed, & Slanina, 1981).

  • Fungal Bioconversion : The white-rot fungus Phlebia brevispora has been studied for its ability to degrade toxic coplanar PCBs, demonstrating a potential bioremediation approach for PCB-contaminated environments (Kamei et al., 2006).

Safety And Hazards

2,3,3’,4’,5’-Pentachlorobiphenyl is considered a toxic organic pollutant . It is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - STOT RE 2 Oral, indicating potential hazards to human health and the environment .

properties

IUPAC Name

1,2,3-trichloro-5-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-3-1-2-7(11(8)16)6-4-9(14)12(17)10(15)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWBISZHLPYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074243
Record name 2,3,3',4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4',5'-Pentachlorobiphenyl

CAS RN

76842-07-4
Record name PCB 122
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76842-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4',5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076842074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3SUI921T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
IATM Meerts, S Hoving, JHJ Van Den Berg… - Toxicological …, 2004 - academic.oup.com
Previous studies have revealed that one of the major metabolites of PCBs detected in human blood, 4-OH-2,3,3′,4′,5-pentaCB (4-OH-CB107), accumulated in fetal liver, brain, and …
Number of citations: 70 academic.oup.com
IATM Meerts, H Lilienthal, S Hoving… - Toxicological …, 2004 - academic.oup.com
In the present study the developmental neurotoxic effects of the PCB metabolite 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) were compared with effects caused by a mixture …
Number of citations: 106 academic.oup.com
M Öberg, A Sjödin, H Casabona… - Toxicological …, 2002 - academic.oup.com
This study was done to generate kinetic data on individual congeners of chlorinated biphenyls in the low dose range, which could be of value in the risk assessment procedure. Male …
Number of citations: 65 academic.oup.com
M Ochiai, M Iida, T Agusa, K Takaguchi… - Toxicological …, 2018 - academic.oup.com
Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans. Several previous studies have …
Number of citations: 10 academic.oup.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
F Soeda, T Kaitsuka, T Shirasaki… - Journal of health …, 2005 - jstage.jst.go.jp
Hydroxylated polychlorinated biphenyl (OHPCB) is a major metabolite of PCB, which is an endocrine disruptor. In this study, we investigated the neurobehavioral effects of prenatal …
Number of citations: 4 www.jstage.jst.go.jp
E Goto, Y Haga, M Kubo, T Itoh, C Kasai, O Shoji… - Chemosphere, 2018 - Elsevier
2,3′,4,4′,5-Pentachlorobiphenyl (CB118) is one of the most abundant polychlorinated biphenyl (PCB) congeners in the environment, and perfluoroalkyl acids, including …
Number of citations: 9 www.sciencedirect.com
RW Moore, TA Rudy, A Bergman, HM Theobald… - Toxicologist, 1996 - hero.epa.gov
One of several mechanisms by which polychlorinated biphenyl (PCB) mixtures may act in Ah receptor-independent fashion is via conversion to hydroxylated metabolites that bind to …
Number of citations: 3 hero.epa.gov
MY Wang, LF Zhang, D Wu, YQ Cai, DM Huang… - Science of the Total …, 2022 - Elsevier
Animals exposure to polychlorinated biphenyls (PCBs) may result in retention of hydroxylated PCBs (OH-PCBs). OH-PCBs can be accumulated in animals, including humans, through …
Number of citations: 5 www.sciencedirect.com
A Bergman, A Nilsson, J Riego, U Om - Acta chem. scand, 1990 - actachemscand.org
A modified Ullman reaction is described for synthesis of the three most toxic coplanar PCBs, 3, 3', 4, 4'-tetrachloro [l4C] biphenyl, 3, 3', 4, 4', 5-pentachloro [14C] biphenyl and 3, 3', 4, 4', 5…
Number of citations: 62 actachemscand.org

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